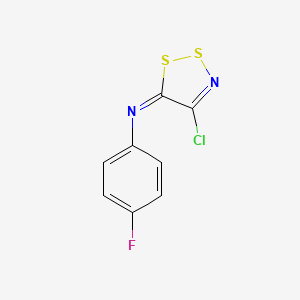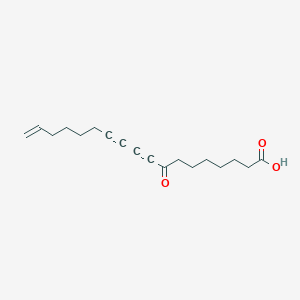
8-Oxooctadec-17-ene-9,11-diynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxooctadec-17-ene-9,11-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of both a keto group and conjugated triple bonds.
Métodos De Preparación
The synthesis of 8-Oxooctadec-17-ene-9,11-diynoic acid typically involves multiple steps, including alkylation, oxidation, and hydrolysis. One common method involves the alkylation of the NN-dimethylamide of a terminal acetylenic acid, followed by hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
8-Oxooctadec-17-ene-9,11-diynoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized under specific conditions.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the triple bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Oxooctadec-17-ene-9,11-diynoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Research has explored its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of 8-Oxooctadec-17-ene-9,11-diynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to mediate antidiabetic activity by increasing insulin-stimulated glucose uptake in muscle cells through the activation of the phosphoinositide 3-kinase (PI3K) pathway . This pathway plays a crucial role in cellular glucose homeostasis.
Comparación Con Compuestos Similares
8-Oxooctadec-17-ene-9,11-diynoic acid can be compared with other long-chain fatty acids with similar structures, such as:
13Z,17-Octadecadiene-9,11-diynoic acid: Another long-chain fatty acid with conjugated triple bonds.
Octadeca-9,11-dienoic acid, 8-hydroxy-, methyl ester: A related compound with hydroxyl and ester functional groups.
The uniqueness of this compound lies in its specific combination of a keto group and conjugated triple bonds, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64144-74-7 |
|---|---|
Fórmula molecular |
C18H24O3 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
8-oxooctadec-17-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H24O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |
Clave InChI |
SSLASXCMMXZERF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC#CC#CC(=O)CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


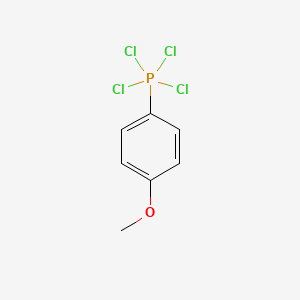
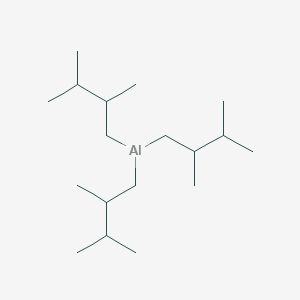
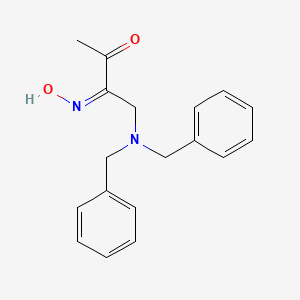
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
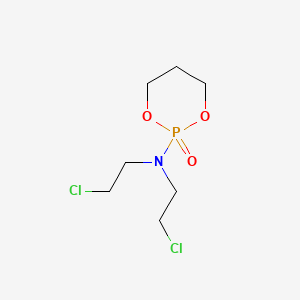
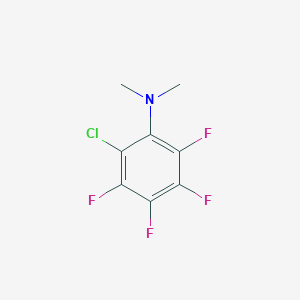
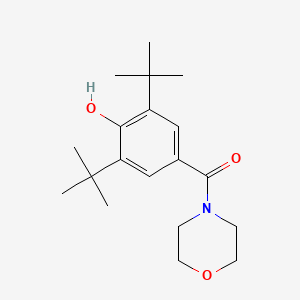
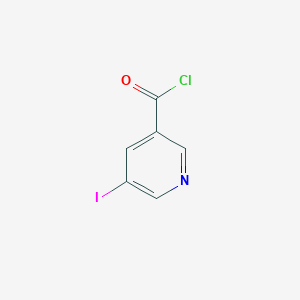
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
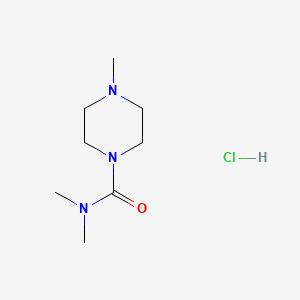
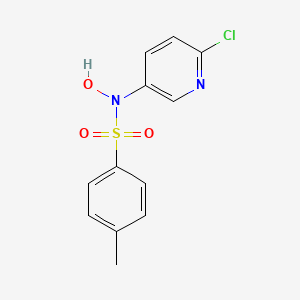
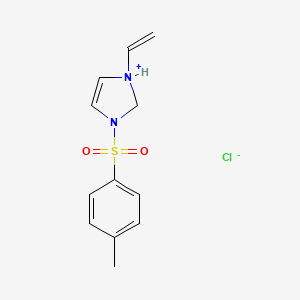
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
